Cas no 92945-27-2 (Ethyl 5-Propyl-1H-pyrazole-3-carboxylate)

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate structure
92945-27-2 structure
상품 이름:Ethyl 5-Propyl-1H-pyrazole-3-carboxylate
CAS 번호:92945-27-2
MF:C9H14N2O2
메가와트:182.219662189484
MDL:MFCD08700607
CID:61591
PubChem ID:7365260

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • Ethyl 3-propyl-1H-pyrazole-5-carboxylate
    • 3-n-Propylpyrazole-5-carboxylic acid ethyl ester
    • Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate
    • Ethyl 3-n-propylpyrazole-5-carboxylate
    • Ethyl 5-propyl-1H-pyrazole-3-carboxylate
    • ETHYL 5-PROPYLPYRAZOLE-3-CARBOXYLATE
    • 1H-Pyrazole-3-carboxylic acid, 5-propyl-, ethyl ester
    • 5-Propyl-2H-pyrazole-3-carboxylic acid ethyl ester
    • ethyl 3-propylpyrazole-5-carboxylate
    • 5-propyl-1H-pyrazole-3-carboxylic acid ethyl ester
    • PubChem22736
    • 3-Propyl
    • 3-n-Propylpyrazol-5-carboxylic acid ethyl ester
    • Ethyl 3-propyl-1H-5-pyrazole carboxylate
    • ALBB-013317
    • 92945-27-2
    • SCHEMBL1359
    • MFCD08700607
    • Ethyl5-Propylpyrazole-3-carboxylate
    • MB02232
    • SUALHSUMUQQLJP-UHFFFAOYSA-N
    • Ethyl 3-Propyl-1H-pyrazole-5-carboxylate; Ethyl 3-n-Propylpyrazole-5-carboxylate; Ethyl 5-n-Propyl-1H-pyrazole-3-carboxylate;
    • AKOS000135923
    • s10518
    • MFCD02093950
    • AS-15765
    • CS-W017103
    • AKOS006229760
    • SY019799
    • EN300-7389973
    • AC-4744
    • DTXSID40428567
    • Ethyl 5-Propyl-1H-pyrazole-3-carboxylate
    • MDL: MFCD08700607
    • 인치: 1S/C9H14N2O2/c1-3-5-7-6-8(11-10-7)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11)
    • InChIKey: SUALHSUMUQQLJP-UHFFFAOYSA-N
    • 미소: O=C(C1C=C(CCC)NN=1)OCC
    • BRN: 7634535

계산된 속성

  • 정밀분자량: 182.10600
  • 동위원소 질량: 182.105527694g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 173
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2
  • 상호 변형 이기종 수량: 4
  • 토폴로지 분자 극성 표면적: 55
  • 표면전하: 0

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.106
  • 융해점: 48-50°C
  • 비등점: 331.1℃ at 760 mmHg
  • 플래시 포인트: 331.1 °C at 760 mmHg
  • PSA: 54.98000
  • LogP: 1.53890
  • 용해성: 미확정

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate 보안 정보

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate 세관 데이터

  • 세관 번호:2933199090
  • 세관 데이터:

    중국 세관 번호:

    2933199090

    개요:

    2933199090. 기타 구조상 비조화 피리졸 환화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933199090. 구조물에는 수소화 여부와 관계없이 걸쭉하지 않은 피라졸 고리를 함유하고 있는 기타 화합물이다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032587-25g
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate
92945-27-2 98%
25g
¥2239 2024-05-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L17687-25g
Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98%
92945-27-2 98%
25g
¥6418.00 2022-10-14
abcr
AB168356-25 g
Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98%; .
92945-27-2 98%
25g
€368.00 2023-05-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E14720-25g
Ethyl 5-Propylpyrazole-3-carboxylate
92945-27-2 98%
25g
¥2426.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E14720-1g
Ethyl 5-Propylpyrazole-3-carboxylate
92945-27-2 98%
1g
¥179.0 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-279131-1g
Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate,
92945-27-2
1g
¥511.00 2023-09-05
Fluorochem
047977-1g
Ethyl 3-n-propylpyrazole-5-carboxylate
92945-27-2 98%
1g
£27.00 2022-03-01
TRC
E925890-250mg
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate
92945-27-2
250mg
$ 52.00 2023-09-07
Apollo Scientific
OR318012-25g
Ethyl 3-propyl-1H-pyrazole-5-carboxylate
92945-27-2 98%
25g
£293.00 2025-02-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L17687-1g
Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98%
92945-27-2 98%
1g
¥488.00 2022-10-14

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Trifluoroacetic acid ,  2-Methoxyethanol ;  overnight, rt → 100 °C
참조
Preparation of novel polycyclic compounds as dual inhibitors of phosphodiesterases and histone deacetylases
, World Intellectual Property Organization, , ,

합성회로 2

반응 조건
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  2 h, rt
1.2 Reagents: Acetic acid ,  Hydrazine
참조
Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide
Shen, Zhi-qin, Hecheng Huaxue, 2002, 10(3), 257-259

합성회로 3

반응 조건
1.1 Reagents: Sodium methoxide ;  2 °C; 0 °C; 5 °C → 0 °C; 0 °C → 40 °C; 30 min, < 0 °C; 0 °C → 5 °C; 10 min, 5 °C; 5 °C → 40 °C; 30 min, < 0 °C; 0 °C → 5 °C; 10 min, 5 °C; 5 °C → 55 °C; 2 h, 55 °C; 55 °C → 10 °C
1.2 Solvents: Ethyl acetate ;  20 min, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min, pH 1.8 - 2, 10 °C
1.4 Catalysts: p-Toluenesulfonic acid ;  5 °C → 10 °C
1.5 Reagents: Hydrazine hydrate (1:1) ;  1 h, 10 - 25 °C; 45 min, 25 °C; 25 °C → 5 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ;  pH 7.2
참조
Preparation of pyrazolopyrimidinones for the treatment of impotence
, India, , ,

합성회로 4

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ,  2-Methoxyethanol ;  overnight, rt → 100 °C
참조
Novel hydroxamic acid compounds as dual inhibitors of phosphodiesterases and histone deacetylases
, World Intellectual Property Organization, , ,

합성회로 5

반응 조건
1.1 Reagents: Hydrazine Solvents: Acetic acid
참조
Synthesis of 4-amino-1-methyl-3-propylpyrazole-5-carboxamide
Shen, Jing; You, Cong-Chao; Wu, Song, Zhongguo Yiyao Gongye Zazhi, 2000, 31(9), 419-420

합성회로 6

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ,  2-Methoxyethanol ;  10 min, rt; 3.5 h, 105 °C
참조
Preparation of deuterated 3-(dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamides as phosphodiesterase PDE5 inhibitors.
, United States, , ,

합성회로 7

반응 조건
1.1 Reagents: Sodium Solvents: Ethanol
1.2 Reagents: Acetic acid ,  Hydrazine ;  8 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
참조
Novel process for synthesizing 4-amino-1-methyl-3-propylpyrazolyl-5-formamide
Qin, Shao-qing, Jingxi Yu Zhuanyong Huaxuepin, 2004, 12(5), 12-13

합성회로 8

반응 조건
1.1 Reagents: Hydrazine sulfate (1:?) ,  Sodium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Water ;  2 h, pH 7, 60 °C
참조
Synthesis of 1H-3-n-propyl-pyrazole-5-carboxylic acid ethyl ester
Xu, Bao-cai; Zhou, Zhi-ming; Yu, Hai, Beijing Gongshang Daxue Xuebao, 2002, 20(4), 11-13

합성회로 9

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -78 °C; 15 min, 20 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, 207 °C
참조
Synthesis of pyrazole-3-carboxylates and pyrazole-1,5-dicarboxylates by one-pot cyclization of hydrazone dianions with diethyl oxalate
Dang, Tung T.; Dang, Tuan T.; Fischer, Christine; Goerls, Helmar; Langer, Peter, Tetrahedron, 2008, 64(9), 2207-2215

합성회로 10

반응 조건
1.1 Catalysts: Diethylamine Solvents: Dimethyl sulfoxide ;  24 h, rt
참조
Highly Regioselective Organocatalyzed Synthesis of Pyrazoles from Diazoacetates and Carbonyl Compounds
Wang, Lei; Huang, Jiayao; Gong, Xiaojie; Wang, Jian, Chemistry - A European Journal, 2013, 19(23), 7555-7560

합성회로 11

반응 조건
1.1 Catalysts: Pyrrolidine Solvents: Dimethyl sulfoxide ;  12 h, rt
참조
Method for synthesizing 3,4,5-trisubstituted pyrazole-like compound
, China, , ,

합성회로 12

반응 조건
1.1 Reagents: Acetic acid ,  Hydrazine hydrate (1:1) Solvents: 2-Methoxyethanol ;  10 min, rt; 3.5 h, 105 °C
참조
3-(Dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide derivatives as phosphodiesterase inhibitors
, United States, , ,

합성회로 13

반응 조건
1.1 Reagents: Acetic acid ,  Hydrazine hydrate (1:1)
1.2 Reagents: Sodium carbonate
참조
Process for synthesizing ethyl 5-propylpyrazole-3-carboxylate
, China, , ,

합성회로 14

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -78 °C; 15 min, 20 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, 20 °C
참조
One-pot synthesis of pyrazole-5-carboxylates by cyclization of hydrazone 1,4-dianions with diethyl oxalate
Dang, Tuan Thanh; Dang, Tung Thanh; Langer, Peter, Tetrahedron Letters, 2007, 48(20), 3591-3593

합성회로 15

반응 조건
1.1 Reagents: Sodium Solvents: Ethanol
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid
참조
Improved process for the synthesis of 1-methyl-4-nitro-3-propylpyrazole-5-carboxamide
Huang, Haihong; Zhang, Xiang; Zhang, Manyun; Huang, Daofei, Zhongguo Yiyao Gongye Zazhi, 2001, 32(7), 319-320

합성회로 16

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  0 °C; 8 h, 0 °C → reflux; cooled
참조
Pyrazolo[4,3-d]pyrimidine derivative as highly selective and long-acting PDE5 modulators and their preparation
, United States, , ,

합성회로 17

반응 조건
1.1 Reagents: Sodium ethoxide ;  2.5 h, rt; rt → 60 °C; 1 h, 60 °C
1.2 Reagents: Acetic acid ,  Hydrazine
참조
Synthesis of 1-methyl-3-n-propylpyrazole-5-carboxylic acid
Shen, Zhiqin, Huaxue Shijie, 2002, 43(4), 208-210

합성회로 18

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  8 h, 0 °C → reflux
참조
Pyrazole Derivatives as Partial Agonists for the Nicotinic Acid Receptor
van Herk, T.; Brussee, J.; van den Nieuwendijk, A. M. C. H.; van der Klein, P. A. M.; Ijzerman, A. P.; et al, Journal of Medicinal Chemistry, 2003, 46(18), 3945-3951

합성회로 19

반응 조건
1.1 Reagents: Hydrazine Solvents: Ethanol
참조
Preparation of N-benzylpyrrole, -pyrazole, and - triazole derivatives as angiotensin II antagonists and as antihypertensives
, European Patent Organization, , ,

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Raw materials

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:92945-27-2)Ethyl 5-Propyl-1H-pyrazole-3-carboxylate
A22262
순결:99%
재다:25g
가격 ($):298.0